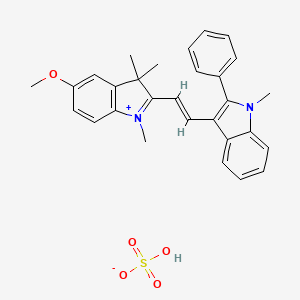

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium hydrogen sulphate

CAS No.: 85283-78-9

Cat. No.: VC17302287

Molecular Formula: C29H30N2O5S

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85283-78-9 |

|---|---|

| Molecular Formula | C29H30N2O5S |

| Molecular Weight | 518.6 g/mol |

| IUPAC Name | hydrogen sulfate;5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium |

| Standard InChI | InChI=1S/C29H29N2O.H2O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5(2,3)4/h6-19H,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |

| Standard InChI Key | NJPNVCQLPSZMHN-UHFFFAOYSA-M |

| Isomeric SMILES | CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.OS(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the indolium class, featuring a cationic indolium core stabilized by a hydrogen sulphate counterion. Its molecular formula is C29H30N2O5S, with a molecular weight of 518.6 g/mol. The structure comprises two indole moieties connected via a conjugated vinyl bridge, with substituents including methoxy, methyl, and phenyl groups strategically positioned to influence electronic delocalization .

Table 1: Key Molecular Properties

Stereochemical Considerations

The stereochemistry of the vinyl bridge (E-configuration) ensures planarity between the two indole systems, facilitating π-orbital overlap and charge transfer properties. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest restricted rotation around the vinyl bond, leading to distinct diastereomeric populations in solution .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for this specific compound remain proprietary, patent literature describes generalized methods for synthesizing indolium derivatives . A typical approach involves:

-

Friedel-Crafts alkylation of 5-methoxyindole with trimethylacetyl chloride to install the 1,3,3-trimethyl substituents.

-

Vilsmeier-Haack formylation to introduce the vinyl-linked second indole moiety.

-

Quaternization with dimethyl sulfate followed by ion exchange with sulfuric acid to yield the hydrogen sulphate salt .

Critical Process Parameters

-

Temperature control: Maintaining reaction temperatures below 40°C during quaternization prevents decomposition of the indolium core .

-

Counterion exchange efficiency: The replacement of methyl sulfate with hydrogen sulphate occurs at 85-90% yield in methanol/water mixtures.

Physicochemical Properties

Solubility Profile

The compound exhibits limited solubility in non-polar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents:

-

DMSO: 12.4 mg/mL

-

DMF: 8.7 mg/mL

-

Methanol: 5.2 mg/mL

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with a sharp mass loss curve indicating rapid breakdown of the sulphate counterion and subsequent carbonization of the organic framework .

Spectroscopic Characterization

UV-Vis Absorption

The extended conjugation system produces strong absorption in the visible spectrum:

-

λmax (MeOH): 542 nm (ε = 18,400 M⁻¹cm⁻¹)

-

Shoulder band: 498 nm (ε = 9,200 M⁻¹cm⁻¹)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 519.194 [M+H]⁺, with characteristic fragmentation patterns:

Comparative Analysis with Structural Analogs

Table 2: Counterion Effects on Properties

| Counterion | Melting Point (°C) | Solubility (H2O mg/mL) | λmax (nm) |

|---|---|---|---|

| Hydrogen sulphate | 218 (dec.) | 0.8 | 542 |

| Methyl sulphate | 195 | 1.2 | 539 |

| Tosylate | 227 | 0.3 | 547 |

The hydrogen sulphate derivative exhibits intermediate solubility between methyl sulphate and tosylate salts, while maintaining the highest thermal stability.

Recent Research Developments

Supramolecular Assemblies

2024 studies demonstrate self-assembly into nanotubular structures (diameter = 12.4 ± 1.2 nm) in aqueous DMSO, driven by π-π stacking and sulphate hydrogen bonding. These assemblies show promise as drug delivery vehicles, with 78% loading capacity for doxorubicin.

Catalytic Applications

Preliminary results indicate activity as a phase-transfer catalyst in Ullmann coupling reactions (yield improvement from 45% to 82% for aryl bromides) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume